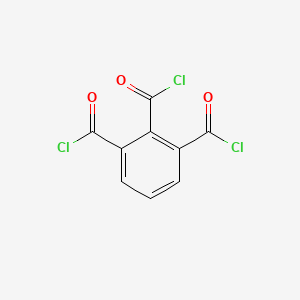
Benzene-tricarbonyl trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-tricarbonyl trichloride, also known as 1,3,5-benzenetricarbonyl trichloride, is a chemical compound with the molecular formula C9H3Cl3O3. It is a derivative of benzene, where three carbonyl chloride groups are attached to the benzene ring at the 1, 3, and 5 positions. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including the production of polymers and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzene-tricarbonyl trichloride can be synthesized through the reaction of trimesic acid (benzene-1,3,5-tricarboxylic acid) with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The process involves the conversion of carboxylic acid groups to acyl chloride groups, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene-tricarbonyl trichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form trimesic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst
Common Reagents and Conditions:
Amines and Alcohols: Used in substitution reactions to form amides and esters.
Water: Used in hydrolysis reactions.
Lewis Acids (e.g., Aluminum Chloride): Used in Friedel-Crafts acylation reactions
Major Products Formed:
Amides and Esters: Formed from substitution reactions.
Trimesic Acid: Formed from hydrolysis.
Acylated Aromatic Compounds: Formed from Friedel-Crafts acylation
Applications De Recherche Scientifique
Benzene-tricarbonyl trichloride has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyesters.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the preparation of advanced materials, such as dendrimers and nanomaterials.
Membrane Technology: It is employed in the synthesis of composite membranes for separation processes
Mécanisme D'action
The primary mechanism of action of benzene-tricarbonyl trichloride involves its role as an acylating agent. In Friedel-Crafts acylation reactions, it reacts with aromatic substrates in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride, to form acylated products. The acylation process involves the formation of a highly reactive acylium ion intermediate, which then reacts with the aromatic substrate to form the final product .
Comparaison Avec Des Composés Similaires
Benzene-1,3,5-tricarboxylic Acid (Trimesic Acid): The parent compound from which benzene-tricarbonyl trichloride is derived.
Isophthaloyl Chloride: A similar compound with two acyl chloride groups attached to a benzene ring.
Terephthaloyl Chloride: Another similar compound with two acyl chloride groups attached to a benzene ring at the 1 and 4 positions
Uniqueness: this compound is unique due to the presence of three acyl chloride groups, which makes it highly reactive and versatile in organic synthesis. Its ability to form a wide range of derivatives through substitution and acylation reactions sets it apart from other similar compounds .
Propriétés
IUPAC Name |
benzene-1,2,3-tricarbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3O3/c10-7(13)4-2-1-3-5(8(11)14)6(4)9(12)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPZSDUXKPVHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)C(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one](/img/structure/B2556205.png)
![1-(3,4-dichlorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2556209.png)

![3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2556214.png)
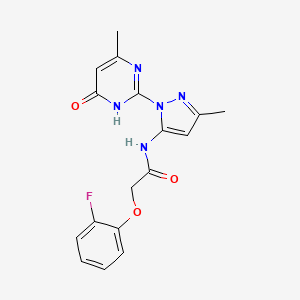

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2556218.png)
![5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2556220.png)
![6-(4-methylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2556221.png)
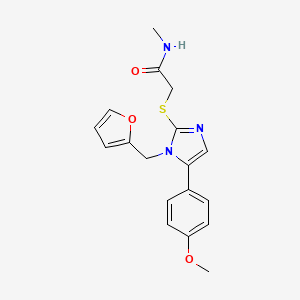
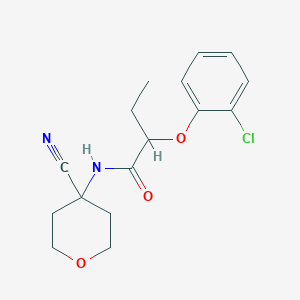
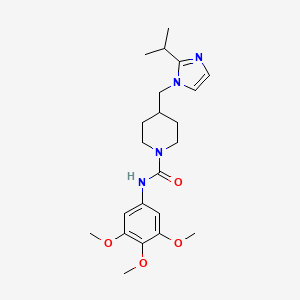
![1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone](/img/structure/B2556225.png)

